molecular formula C10H13NO5 B13770704 p-Dimethylaminophenol oxalate CAS No. 6626-08-0

p-Dimethylaminophenol oxalate

Cat. No.: B13770704
CAS No.: 6626-08-0
M. Wt: 227.21 g/mol
InChI Key: XNQIOAOLSNGGQU-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Academic Inquiry

Historically, p-Dimethylaminophenol and its salts, including the oxalate (B1200264), have been subjects of interest in analytical chemistry. Early research, dating back to the early 20th century, included p-Dimethylaminophenol oxalate in the classification of organic photographic developing agents. dss.go.th A 1919 publication grouped it with other compounds soluble in alcohol, distinguishing it from those soluble in ether or insoluble in alcohol. dss.go.th

The evolution of academic inquiry has seen the focus shift towards more specialized applications and detailed chemical analyses. In the mid-20th century, studies began to explore the electrochemical behavior of related compounds. For instance, research in the 1970s on the electrochemical oxidation of p-dimethylaminophenol in acidic aqueous media provided insights into its reaction mechanisms, showing a two-electron reaction followed by the slow hydrolysis of the quinoneimine species. utexas.edu While this study focused on the parent compound, it laid the groundwork for understanding the reactivity of its derivatives.

Further research has delved into the synthesis and characterization of p-Dimethylaminophenol and its use in more complex chemical preparations. For example, methods for the synthesis of 4-(dimethylamino)phenol (B184034) have been detailed, often starting from 4-aminophenol (B1666318). thno.orggoogle.com These synthetic routes are crucial for producing the precursor needed to form the oxalate salt. The compound has also been investigated for its potential role in various chemical reactions, including its use as an intermediate in the synthesis of dyes and other complex organic molecules. fishersci.ie

Scope and Significance of Contemporary Chemical Research on the Compound

Contemporary research on p-Dimethylaminophenol and its derivatives, including the oxalate salt, is diverse. It spans from fundamental studies of its chemical and physical properties to its application in advanced materials and analytical methods.

Chemical and Physical Properties: Detailed characterization of p-Dimethylaminophenol's properties is a cornerstone of current research. This includes the determination of its spectral data using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov The molecular weight of the parent compound is 137.18 g/mol . nih.gov

Below is a table summarizing some of the key physical and chemical properties of the parent compound, p-Dimethylaminophenol.

PropertyValue
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Melting Point74-76°C
Boiling Point259.7 ± 23.0 °C at 760 mmHg
Flash Point135.6 ± 21.3 °C
Density1.1 ± 0.1 g/cm3
Data sourced from multiple references. chemsrc.comalfa-chemistry.com

Analytical Chemistry: In analytical chemistry, p-Dimethylaminophenol has been used in the development of new analytical methods. For example, it has been involved in spectrophotometric studies and as a component in ternary complexes for the determination of metal ions like titanium(IV). oup.com The formation of colored complexes with p-Dimethylaminophenol derivatives allows for the quantitative analysis of various substances. acs.org Furthermore, the degradation of certain dyes, such as malachite green, can produce p-dimethylaminophenol as an intermediate, which can be identified using advanced analytical techniques like UPLC-TOF-Triple-MS. researchgate.netresearchgate.net

Synthesis and Applications: The synthesis of p-Dimethylaminophenol is a key area of research, with various methods being developed and optimized. thno.orggoogle.com It serves as a precursor in the synthesis of more complex molecules. mdpi.com For instance, it is a known intermediate in the degradation of certain compounds and has been identified in studies involving the bioremediation of pollutants. researchgate.net

The oxalate salt itself has been mentioned in the context of forming salts of organic bases for purification or characterization. dss.go.th The study of oxalate compounds is also significant in areas like ion chromatography, where methods are developed for the determination of oxalate in various matrices. nih.govnih.gov

Properties

CAS No.

6626-08-0

Molecular Formula

C10H13NO5

Molecular Weight

227.21 g/mol

IUPAC Name

4-(dimethylamino)phenol;oxalic acid

InChI

InChI=1S/C8H11NO.C2H2O4/c1-9(2)7-3-5-8(10)6-4-7;3-1(4)2(5)6/h3-6,10H,1-2H3;(H,3,4)(H,5,6)

InChI Key

XNQIOAOLSNGGQU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)O.C(=O)(C(=O)O)O

Related CAS

619-60-3 (Parent)

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations

Advanced Synthetic Routes for p-Dimethylaminophenol Oxalate (B1200264)

The creation of p-Dimethylaminophenol oxalate typically involves the synthesis of p-Dimethylaminophenol followed by its reaction with oxalic acid.

Multi-Step Synthesis Pathways

The synthesis of the precursor, p-Dimethylaminophenol, can be achieved through various multi-step pathways. One common method involves the methylation of p-aminophenol. A documented procedure starts with dissolving 4-aminophenol (B1666318) hydrochloride in a mixture of methanol (B129727) and formaldehyde (B43269) at a controlled temperature of 0°C. Sodium borohydride (B1222165) is then slowly added to the solution. Following the reaction, water is introduced, and the product, p-Dimethylaminophenol, is extracted using ethyl acetate. The resulting organic layers are combined, washed, and dried. After concentration, the crude product is purified by silica (B1680970) gel column chromatography to yield a crystalline solid. thno.org

Another patented method describes the synthesis of 4-(dimethylamino)phenol (B184034) (DAP) by charging a flask with 4-aminophenol and methanol. The resulting suspension is then treated with phosphoric acid while maintaining a temperature below 25°C. google.com

The final step to obtain this compound involves the reaction of the synthesized p-Dimethylaminophenol with oxalic acid. This is a straightforward acid-base reaction where the basic dimethylamino group of the phenol (B47542) reacts with the acidic oxalic acid to form the oxalate salt. lookchem.comgoogle.com

Optimization Strategies for Reaction Yield and Selectivity

Optimizing the yield and selectivity of p-Dimethylaminophenol synthesis is crucial for efficient production. In the methylation of p-aminophenol, controlling the reaction temperature and the rate of addition of the reducing agent, such as sodium borohydride, are key factors. The purification process, typically column chromatography, is also critical in obtaining a high-purity product. thno.org

For the formation of the oxalate salt, the stoichiometry of the reactants, p-Dimethylaminophenol and oxalic acid, must be carefully controlled to ensure complete conversion and to avoid the presence of unreacted starting materials in the final product. The choice of solvent can also influence the crystallization and isolation of the desired oxalate salt.

Continuous Flow Synthesis Approaches and Process Intensification

While specific details on the continuous flow synthesis of this compound are not extensively documented in the provided search results, the principles of flow chemistry offer potential advantages for its production. Continuous flow processes can provide better control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yield, selectivity, and safety. rsc.org The multi-step synthesis of the precursor, p-Dimethylaminophenol, could be adapted to a continuous flow setup where each reaction step is performed in a dedicated module, and the intermediates are directly transferred to the next stage without isolation. rsc.org This approach, often referred to as process intensification, can lead to a more efficient and sustainable manufacturing process.

Mechanistic Investigations of Synthetic Reactions

Understanding the reaction mechanisms is fundamental to optimizing synthetic processes.

Elucidation of Reaction Intermediates

During the synthesis of p-Dimethylaminophenol via the methylation of p-aminophenol, the reaction likely proceeds through the formation of intermediate iminium ions. The formaldehyde reacts with the amino group of p-aminophenol to form a Schiff base, which is then reduced by the sodium borohydride. This process is repeated to achieve dimethylation.

In the broader context of chemical reactions involving p-Dimethylaminophenol, studies on its autoxidation have identified the 4-(N,N-dimethylamino)phenoxyl radical as a key intermediate. capes.gov.br This radical is unstable and decays to form p-benzoquinone and dimethylamine. capes.gov.br Furthermore, in the degradation of other compounds, p-Dimethylaminophenol itself has been identified as a degradation product, suggesting its formation as an intermediate in certain chemical transformations. frontiersin.org

Kinetic Studies of Formation Reactions

The study of ion exchange kinetics in chelating resins, which can involve similar functional groups, also provides a framework for understanding the rates of reaction and diffusion that could be relevant to the formation and purification of this compound. acs.org

Chemical Reactivity and Transformation Pathways of p-Dimethylaminophenol Derivatives

The reactivity of p-dimethylaminophenol is largely governed by the electron-donating dimethylamino group and the hydroxyl group on the aromatic ring. These functional groups influence the compound's participation in a variety of chemical transformations.

P-Dimethylaminophenol (DMAP) readily undergoes oxidation, a process that can be initiated by various oxidizing agents or through autoxidation, particularly at pH levels above neutral. capes.gov.brresearchgate.net The oxidation of DMAP leads to the formation of the 4-(N,N-dimethylamino)phenoxyl radical, which is a key intermediate in its reaction pathways. capes.gov.brresearchgate.net This radical species can be generated through oxidation by agents like ferricyanide (B76249) or via pulse radiolysis. capes.gov.brresearchgate.net

In the presence of oxygen, especially when activated by hemoglobin, DMAP is oxidized, and the resulting phenoxyl radical can, in turn, oxidize other species. capes.gov.br It's noteworthy that DMAP itself is not oxidized by hydrogen peroxide (H₂O₂). capes.gov.br The phenoxyl radical is, however, very rapidly reduced by the superoxide (B77818) radical (O₂⁻) with a rate constant of 2 x 10⁸ M⁻¹ sec⁻¹. capes.gov.br

The redox chemistry of DMAP is also evident in its interactions with other compounds. For instance, p-Benzoquinone reacts rapidly with DMAP, leading to the formation of both the 4-(N,N-dimethylamino)phenoxyl radical and semiquinone radicals. capes.gov.br This particular reaction contributes to an autocatalytic formation of the phenoxyl radical during the autoxidation of DMAP. capes.gov.br

In certain contexts, such as in photographic development, 3-Dimethylaminophenol, a structural isomer, acts as a reducing agent, reducing silver ions to metallic silver.

The formation of the 4-(N,N-dimethylamino)phenoxyl radical is a central aspect of p-dimethylaminophenol's reactivity. capes.gov.brresearchgate.net This radical is relatively unstable and undergoes a pseudo-first-order decay. capes.gov.brresearchgate.net At a pH of 8.5 and a temperature of 22°C, the decay rate constant is 0.4 sec⁻¹. capes.gov.brresearchgate.net

The primary decay mechanism for the phenoxyl radical is disproportionation. This process yields p-dimethylaminophenol (DMAP) and N,N-dimethylquinonimine. capes.gov.br The equilibrium of this reaction strongly favors the radical side. capes.gov.br The subsequent hydrolysis of N,N-dimethylquinonimine is the rate-controlling step in the decay of the radical. capes.gov.br The products of this hydrolysis are p-benzoquinone and dimethylamine. capes.gov.brresearchgate.net

The formation of radical species is not limited to simple chemical systems. In biological contexts, metabolites of related compounds like 3,5-dimethylaniline, such as 3,5-dimethylaminophenol (3,5-DMAP), can generate reactive oxygen species (ROS) through redox cycling with 3,5-dimethylquinone imine. nih.gov

In non-biological environments, the degradation of compounds related to p-dimethylaminophenol can proceed through various pathways. For instance, the degradation of crystal violet, a triphenylmethane (B1682552) dye, by Stenotrophomonas maltophilia LK-24 results in the formation of 4,4'-bis(dimethylamino)-benzophenone and p-dimethylaminophenol. jmb.or.kr In this specific microbial degradation, the 4,4'-bis(dimethylamino)-benzophenone was found to be a stable product, while p-dimethylaminophenol was further metabolized. jmb.or.kr

The degradation of other aromatic amines can also provide insights. For example, the biodegradation of malachite green by Pseudomonas veronii involves the formation of intermediates like Michler's ketone and 4-aminophenol through the cleavage of the central carbon-carbon bond. researchgate.net

The table below summarizes the degradation products of related compounds in non-biological systems.

Original CompoundDegrading Agent/ConditionDegradation ProductsReference
Crystal VioletStenotrophomonas maltophilia LK-244,4'-bis(dimethylamino)-benzophenone, p-dimethylaminophenol jmb.or.kr
Malachite GreenPseudomonas veroniiMichler's ketone, 4-aminophenol researchgate.net

Derivatization, or the chemical modification of a compound, is a widely used strategy to enhance the analytical detection or alter the properties of a molecule. researchgate.net For p-dimethylaminophenol and related compounds, derivatization is often employed to improve their analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net

One notable application of p-dimethylaminophenol as a derivatizing agent is in the analysis of glycidol (B123203) and monochloropropanediol (MCPD) in oils. nih.govresearchgate.net In this method, p-(dimethylamino)phenol hydrochloride is used to react with these contaminants, forming derivatives that are more readily detectable by HPLC-MS. nih.govresearchgate.net The reaction conditions can be controlled to distinguish between glycidol and MCPD. Under weakly acidic conditions, only glycidol reacts, while under alkaline conditions, both compounds react to form the same derivative. nih.gov

The derivatization process can significantly change the hydrophilicity of amino-containing compounds, which improves their retention and separation in reversed-phase chromatography. researchgate.net Furthermore, the addition of a derivatizing reagent increases the molecular weight of the analyte, which can help to reduce background noise in mass spectrometry, thereby enhancing sensitivity. researchgate.net

The table below outlines a derivatization strategy involving p-dimethylaminophenol.

Analyte(s)Derivatizing AgentPurposeAnalytical TechniqueReference
Glycidol, Monochloropropanediol (MCPD)p-(dimethylamino)phenol hydrochlorideEnhance detection sensitivityHigh-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS) nih.govresearchgate.net

Spectroscopic and Structural Characterization Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in both solution and the solid state. For p-Dimethylaminophenol oxalate (B1200264), NMR studies would confirm the identities of the cation (protonated p-Dimethylaminophenol) and the oxalate anion, as well as provide information about their interaction.

Multi-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assembling the molecular structure of p-Dimethylaminophenol oxalate.

¹H NMR: A standard one-dimensional ¹H NMR spectrum would show distinct signals for the aromatic protons on the benzene (B151609) ring, the methyl protons of the dimethylamino group, and the hydroxyl proton. The integration of these signals would correspond to the number of protons in each chemical environment.

¹³C NMR: The ¹³C NMR spectrum would reveal the carbon skeleton, with separate resonances for the aromatic carbons, the methyl carbons, and the carboxylate carbons of the oxalate dianion.

COSY: This 2D experiment would establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity of adjacent protons, particularly within the aromatic ring.

Table 1: Predicted NMR Data for this compound Note: These are illustrative values based on general principles; actual shifts can vary with solvent and concentration.

Nucleus Predicted Chemical Shift (ppm) Assignment
¹H 2.5 - 3.5 -N(CH₃)₂
¹H 6.5 - 8.0 Aromatic (C₆H₄)
¹H 9.0 - 12.0 Phenolic (-OH) / Ammonium (-N⁺H)
¹³C 30 - 50 -N(CH₃)₂
¹³C 110 - 150 Aromatic (C₆H₄)

Solid-State NMR (ssNMR) provides structural information on materials in their solid form, which is particularly useful for analyzing crystalline compounds like this compound. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra of solid samples. vub.begoogle.com ssNMR can distinguish between different crystalline forms (polymorphs) by detecting subtle differences in the chemical environment of the nuclei, which arise from different packing arrangements in the crystal lattice. google.com For this compound, ¹³C CP/MAS could be used to study the carbon environments in the solid state, providing data that is complementary to single-crystal X-ray diffraction.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Table 2: Illustrative Crystallographic Data for a Molecular Salt

Parameter Description
Crystal System The crystal system (e.g., Monoclinic, Triclinic) describes the symmetry of the unit cell. researchgate.net
Space Group The space group (e.g., P2₁/c, P-1) defines the specific symmetry elements within the crystal. researchgate.net
Unit Cell Dimensions a, b, c (Å); α, β, γ (°): The dimensions and angles of the smallest repeating unit of the crystal lattice.
Z The number of formula units per unit cell.

Polymorphism is the ability of a compound to exist in more than one crystalline form. science.govgoogle.com.na Different polymorphs of this compound would have the same chemical composition but different crystal lattice arrangements, leading to variations in physical properties like melting point and solubility. google.com.na Polymorphism can be investigated by growing crystals under different conditions and analyzing them using techniques like X-ray diffraction.

Co-crystallization involves crystallizing a target molecule with a second component (a "co-former") to form a new crystalline solid with a defined stoichiometric ratio. While this compound is itself a salt formed from two components, further studies could explore its potential to form co-crystals with other neutral molecules, leading to new solid forms with potentially different properties.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection and Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. nih.gov While this compound is not itself a radical, the p-dimethylaminophenol moiety can be oxidized to form a phenoxyl radical intermediate.

EPR spectroscopy would be the ideal method to study the formation and structure of such a radical. The technique involves placing the sample in a strong magnetic field and irradiating it with microwaves. The absorption of microwave energy provides a spectrum characterized by its g-value and hyperfine coupling constants.

Radical Detection: EPR can confirm the presence of radical species, even at very low concentrations.

Structural Information: The hyperfine structure of the EPR spectrum, which arises from the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H and ¹⁴N), provides detailed information about the electronic structure of the radical and the distribution of the unpaired electron density across the molecule. acs.org This would allow for the unambiguous identification of the p-dimethylaminophenoxyl radical if it were formed from the parent compound.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
p-Dimethylaminophenol
Oxalic acid

Advanced Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Advanced mass spectrometry (MS) is a cornerstone technique for determining the precise molecular weight and exploring the structural features of compounds through fragmentation analysis. For p-dimethylaminophenol, the parent amine of the oxalate salt, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) have been utilized for analysis. nih.gov LC-MS/MS, a tandem MS technique, has proven particularly effective for the quantitative determination of 4-dimethylaminophenol (DMAP) in biological matrices like blood, often employing pre-column derivatization with agents like dansyl chloride to enhance signal intensity. scispace.comacademicjournals.org

In mass spectrometry, the molecule is ionized and the resulting molecular ion's mass-to-charge ratio (m/z) is measured, providing the molecular weight. The molecule can also be induced to break apart into smaller, charged fragments. This fragmentation pattern is predictable and reproducible, serving as a molecular fingerprint that aids in structural confirmation. dokumen.pub While a specific mass spectrum for this compound is not detailed in readily available literature, analysis would involve observing the molecular ion of the parent amine, p-dimethylaminophenol, after dissociation from the oxalic acid counterion. The fragmentation of p-dimethylaminophenol would then provide characteristic ions corresponding to the loss of methyl groups or other structural components.

Table 1: Mass Spectrometry Techniques Applied to 4-Dimethylaminophenol This table is interactive. You can sort and filter the data.

Technique Application Key Findings Reference
GC-MS General analysis Provides mass spectrum for molecular weight and fragmentation. nih.gov
LC-MS General analysis Used for separation and detection, with data available from high-resolution instruments like the Q Exactive Orbitrap. nih.gov
LC-MS/MS Quantitative analysis Developed for determining concentrations in dog blood, demonstrating high sensitivity and suitability for pharmacokinetic studies. scispace.comacademicjournals.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations such as stretching and bending of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for its distinct functional groups. Data for the parent compound, 4-dimethylaminophenol, is available, and the spectrum of the oxalate salt would additionally feature bands from the oxalate counterion. nih.gov The infrared spectra of dimethyl oxalate show strong bands corresponding to the C=O stretching vibrations. rsc.org In the crystalline state, only the trans conformation of dimethyl oxalate is typically observed. rsc.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would reveal information about the aromatic ring vibrations, the dimethylamino group, and the oxalate C-C and C=O bonds. Studies on structurally related molecules, such as p-(dimethylamino)benzaldehyde, have utilized Raman spectroscopy to investigate the normal mode patterns and changes upon binding to other molecules. nih.gov While specific Raman data for this compound is not widely published, the technique is a powerful tool for probing its molecular structure. researchgate.netuspnf.com

Table 2: Expected Characteristic Vibrational Frequencies for this compound This table is interactive. You can sort and filter the data.

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Region
O-H (Phenol) Stretching 3200-3600 Infrared / Raman
C-H (Aromatic) Stretching 3000-3100 Infrared / Raman
C-H (Aliphatic, -N(CH₃)₂) Stretching 2850-3000 Infrared / Raman
C=O (Oxalate) Stretching 1650-1760 Infrared / Raman
C=C (Aromatic) Stretching 1450-1600 Infrared / Raman
C-N (Aromatic Amine) Stretching 1250-1360 Infrared / Raman
O-H (Carboxylic Acid Dimer) Bending 900-950 Infrared

UV-Visible Absorption Spectroscopy for Electronic Structure and Reaction Monitoring

UV-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. researchgate.net The formation of a complex between a ligand and a receptor often leads to significant changes in the absorption intensity or the position of the maximum absorption peak. researchgate.net

The UV-Vis spectrum of p-dimethylaminophenol is influenced by its chemical environment, particularly the pH. For example, in studies of ternary complexes involving titanium (IV), hydrogen peroxide, and a derivative of dimethylaminophenol, the resulting species exhibited an absorption maximum (λmax) at 534 nm in a pH range of 2.5 to 6.5. oup.com The degradation of other compounds can sometimes yield 4-dimethylaminophenol as a product, which can be identified by its spectroscopic characteristics. rsc.orgresearchgate.net Monitoring changes in the UV-Vis spectrum, such as shifts in λmax or changes in absorbance, allows for the real-time tracking of chemical reactions and degradation processes. rsc.org

Table 3: Reported UV-Visible Absorption Maxima for Related Compounds and Complexes This table is interactive. You can sort and filter the data.

Compound / Complex Wavelength (λmax) Conditions / Notes Reference
Ti(IV)-H₂O₂-5-CIDMPAP Complex 534 nm pH range 2.5 - 6.5 oup.com
Ti(IV)-H₂O₂-5-CIDMPAP Complex 580 nm pH range 1-2 oup.com
Ti(IV)-H₂O₂-5-CIDMPAP Complex 570 nm pH range 7-9 oup.com
Human Serum Albumin (HSA) 280 nm Characteristic protein absorption due to Trp and Tyr residues. researchgate.net

Advanced Analytical Methodologies and Chemical Sensing Applications

Development of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Methods for Trace Analysis

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as a powerful tool for the trace analysis of p-Dimethylaminophenol. This hyphenated technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry, enabling the detection and quantification of the compound at very low concentrations. academicjournals.orgscispace.com

The validation of an analytical method is crucial to ensure its reliability and reproducibility. For the determination of p-Dimethylaminophenol in complex matrices, such as biological fluids, a sensitive and reproducible Liquid Chromatography-Electrospray Ionization/Tandem Mass Spectrometry (LC-ESI/MS/MS) method has been developed. academicjournals.org Method validation typically involves assessing linearity, precision, accuracy, stability, recovery, and matrix effect to meet the stringent requirements for pharmacokinetic studies. scispace.com For instance, one such method demonstrated linearity within a concentration range of 2–2000 ng/mL. scispace.com The development and validation of such methods are essential for accurate impurity profiling in various substances. wdh.ac.id

The following table summarizes key parameters often evaluated during the validation of an HPLC-MS method for p-Dimethylaminophenol analysis:

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) > 0.99
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (%RSD) < 15%
Accuracy The closeness of the test results obtained by the method to the true value.% Recovery within 85-115%
Limit of Detection (LOD) The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Specificity/Selectivity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No interference at the retention time of the analyte
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Degradation < 15%
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.Comparison of slope of calibration curves in matrix vs. neat solution

This table presents a generalized overview of method validation parameters and typical acceptance criteria in bioanalytical method validation.

Tandem mass spectrometry (MS/MS) significantly enhances the selectivity and sensitivity of p-Dimethylaminophenol analysis. academicjournals.org This technique involves multiple stages of mass analysis, where precursor ions corresponding to the analyte are selected and then fragmented to produce product ions. This process of multiple reaction monitoring (MRM) provides a high degree of specificity, minimizing interferences from the sample matrix. nih.gov The combination of HPLC with MS/MS has become a favored approach for the determination of pharmaceuticals and related compounds due to its low detectability and small sample size requirements. academicjournals.org

Pre-column Derivatization Techniques in Liquid Chromatography for Enhanced Detection

Pre-column derivatization is a strategy employed to improve the chromatographic properties and enhance the detectability of analytes that may lack a suitable chromophore or fluorophore for conventional UV or fluorescence detection. academicjournals.org This technique involves a chemical reaction to convert the analyte into a derivative that is more easily detected.

For the analysis of 4-dimethylaminophenol (DMAP), pre-column derivatization with dansyl chloride has been utilized to enhance the signal intensity in LC-ESI/MS/MS analysis. academicjournals.orgscispace.com This derivatization step has proven effective for improving measurements of blood DMAP concentrations. academicjournals.org Other reagents, such as 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), are also used for derivatizing amines to allow for sensitive detection by HPLC with fluorescence detection. nih.gov Pre-column derivatization can improve resolution and increase selectivity in the analysis of complex mixtures. academicjournals.org

Spectrophotometric and Spectrofluorimetric Analytical Applications for Metal Complexation (non-biological)

Spectrophotometric and spectrofluorimetric methods offer alternative approaches for the determination of metal ions through the formation of colored or fluorescent complexes. While direct applications involving p-Dimethylaminophenol oxalate (B1200264) in non-biological metal complexation are not extensively documented in the provided search results, the principles of these techniques are well-established for similar compounds.

For instance, various azo-dyes derived from aromatic amines are used as spectrophotometric reagents for metal ions. Reagents like 2-(2-quinolylazo)-5-dimethylaminophenol and 2-(5-chloro-2-pyridylazo)-5-dimethylaminophenol form colored complexes with metal ions, allowing for their spectrophotometric determination. ijiset.comchemijournal.com The formation of these complexes is typically dependent on pH and the presence of specific functional groups that can chelate the metal ion. aau.edu.et The stability and molar absorptivity of the resulting complex are key parameters that determine the sensitivity of the method. ijrdo.org

Spectrofluorimetry, a highly sensitive technique, can be employed when the complex formed is fluorescent. scirp.orgresearchgate.net This method relies on the measurement of fluorescence intensity, which is proportional to the concentration of the analyte. scirp.org

The following table outlines the key characteristics of spectrophotometric and spectrofluorimetric methods for metal analysis:

FeatureSpectrophotometrySpectrofluorimetry
Principle Measures the absorption of light by a colored complex.Measures the emission of light by a fluorescent complex.
Sensitivity Generally good, with detection limits often in the µg/mL to ng/mL range. ijrdo.orgTypically higher than spectrophotometry, with detection limits in the ng/L to pg/L range. scirp.org
Selectivity Can be influenced by interfering substances that also absorb light at the analytical wavelength.Can be more selective due to the specificity of excitation and emission wavelengths.
Instrumentation SpectrophotometerSpectrofluorometer
Typical Application Determination of metal ions in various samples after complexation with a suitable chromogenic reagent. ijiset.comchemijournal.comTrace and ultra-trace analysis of metal ions that form fluorescent complexes. scirp.org

Microfluidic Systems for On-Chip Chemical Analysis and Extraction

Microfluidic systems, or "lab-on-a-chip" technology, offer numerous advantages for chemical analysis, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening. researchgate.net These systems manipulate small volumes of fluids in micro-scale channels.

Integrated multilayer flow systems on a microchip enable efficient liquid-liquid extraction processes. researchgate.netresearchgate.net In such a system, stable liquid-liquid interfaces can be formed within microchannels, allowing for rapid mass transfer between immiscible phases. As a proof of concept, the liquid-liquid extraction of a Co-dimethylaminophenol complex in a microchannel has been demonstrated. researchgate.netresearchgate.net The solvent extraction process of this complex into m-xylene (B151644) within the multilayer flow reached equilibrium in just 4 seconds, a significant improvement over the 60 seconds required in a conventional two-phase extraction. researchgate.netresearchgate.net This demonstrates the potential of microfluidic systems for rapid on-chip chemical analysis and extraction of metal complexes involving p-dimethylaminophenol derivatives. researchgate.net

Microchip-Based Chemical Processing

Microchip-based chemical processing, often referred to as "lab-on-a-chip" technology, represents a significant advancement in chemical analysis and synthesis. These miniaturized systems offer numerous advantages over traditional benchtop methods, including drastically reduced sample and reagent consumption, faster analysis times, enhanced portability, and superior control over reaction conditions. The principles of microfluidics, which govern the behavior of fluids in micrometer-sized channels, enable precise manipulation of liquids for applications ranging from high-throughput screening to sensitive chemical detection.

The application of microchip technology to phenolic compounds has been an active area of research. nih.govacs.orgresearchgate.net Microfluidic devices have been successfully developed for the in-channel preconcentration, separation, and electrochemical detection of various trace phenolic compounds. nih.govacs.org These systems can achieve remarkable preconcentration factors, in some cases up to 5200-fold, allowing for the detection of phenolics at picomolar concentrations. nih.govacs.org Capillary electrophoresis on a chip coupled with electrochemical detection has been demonstrated as a selective platform for determining different classes of phenolic antioxidants in complex samples. acs.org

One study demonstrated a micrototal analytical method that integrated in-channel preconcentration, separation, and electrochemical detection for eight different phenolic compounds. nih.govacs.org The researchers utilized a three-channel microchip design and a modified electrode surface to enhance detection performance. nih.govacs.org The analytical performance of this microchip is summarized in the table below.

Table 1: Performance Characteristics of a Microchip for Phenolic Compound Analysis

Parameter Value
Preconcentration Factor ~5200-fold
Reproducibility (RSD) <8.0%
Linearity (Correlation Coefficient) 0.9913 - 0.9982
Concentration Range 0.4 - 600 nM
Sensitivity 0.17 - 0.48 nA/nM
Limit of Detection (LOD) 100 - 150 pM

Data sourced from studies on microchip-based analysis of various phenolic compounds. nih.govacs.org

Similarly, the chemistry of oxalates has been extensively studied within microfluidic systems, particularly focusing on precipitation and crystallization processes. rsc.orgtudelft.nlacs.org Microfluidic devices provide an ideal platform for investigating the nucleation and growth of oxalate crystals, such as calcium oxalate, by enabling precise control over the mixing of reactant solutions and the resulting supersaturation. rsc.orgtudelft.nlacs.orguu.nl These studies are critical for understanding and modeling pathological microcalcifications, like kidney stones. rsc.orgbohrium.com The laminar flow characteristic of microfluidic channels allows for controlled diffusion at the interface of two reactant streams, creating a well-defined environment for crystallization studies. rsc.orgtudelft.nl

For instance, research on calcium oxalate crystallization in a microfluidic channel simulating kidney collecting ducts has provided insights into the influence of flow rate and reactant molar ratios on crystal growth. tudelft.nluu.nl The spatiotemporal distribution of different crystal habits can be mapped and analyzed, offering a deeper understanding of the crystallization process. acs.org

While direct research on the microchip-based chemical processing of p-Dimethylaminophenol oxalate is not extensively documented, the principles demonstrated for its constituent ions are directly applicable. A microfluidic approach could be employed for the precise synthesis of this compound through controlled precipitation. By introducing solutions of p-Dimethylaminophenol and oxalic acid into a microfluidic reactor, the nucleation and growth of this compound crystals could be finely tuned to control particle size and morphology.

Furthermore, microfluidic devices could be utilized for the rapid and sensitive analysis of this compound. A multilayer flow system in a microchannel has been shown to be effective for the liquid/liquid extraction of a Co-dimethylaminophenol complex, achieving equilibrium in just 4 seconds compared to 60 seconds in a conventional two-phase extraction. jst.go.jpscilit.comresearchgate.net This demonstrates the potential for rapid, on-chip sample preparation and analysis of p-Dimethylaminophenol.

A hypothetical microfluidic system for the analysis of this compound could involve the following steps integrated onto a single chip:

Introduction of the sample containing this compound.

On-chip dissociation of the salt into p-Dimethylaminophenol and oxalate ions.

Separation of p-Dimethylaminophenol using micellar electrokinetic chromatography.

Electrochemical detection of the separated p-Dimethylaminophenol.

The potential parameters for such a system, extrapolated from existing research on similar phenolic compounds, are presented in the table below.

Table 2: Hypothetical Parameters for Microchip-Based Analysis of p-Dimethylaminophenol

Parameter Potential Value Rationale
Separation Voltage 1-2 kV Typical for electrophoretic separations on-chip.
Channel Length 5-10 cm Standard for achieving adequate separation.
Detection Potential +0.6 to +0.8 V Common for electrochemical detection of phenols.
Analysis Time < 5 minutes A key advantage of microfluidic systems.
Sample Volume < 1 µL Significant reduction compared to benchtop methods.

These values are hypothetical and based on typical parameters for the microfluidic analysis of phenolic compounds. nih.govacs.org

Theoretical and Computational Chemistry Investigations

Quantum Mechanical (QM) Studies of Electronic Structure and Reactivity

Quantum mechanics is a powerful tool for understanding the chemical behavior of molecules, offering a detailed description of their electronic structure. uogqueensmcf.com This information is crucial as nearly all molecular properties depend on this structure. uogqueensmcf.com

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is often employed to calculate molecular properties. For instance, DFT calculations can be used to determine the frontier electron densities (FEDs) and point charges of atoms within a molecule. frontiersin.orgnih.gov This data helps predict which sites in the molecule are most susceptible to attack by radicals, such as through addition or hydrogen abstraction reactions. frontiersin.orgnih.gov

In a study on the degradation of malachite green, DFT calculations were performed to identify the reactive sites. frontiersin.orgnih.gov The results, as shown in the table below, indicated that atoms with larger (FED2HOMO + FED2LUMO) values are more likely to be attacked by hydroxyl radicals via an addition reaction. frontiersin.org Conversely, atoms with a more positive charge are preferential sites for hydrogen abstraction. frontiersin.org

Table 1: Frontier Electron Densities and Point Charges of Malachite Green Atoms

Atom (FED2HOMO + FED2LUMO) Point Charge
C7 High -
N20 Moderate -
N23 Moderate -
C4 Lower -
C8 Lower -
C1 - High Positive
C11 - High Positive
C14 - Moderate Positive
C3 - Low Negative
C9 - Low Negative
C5 - Low Negative
C13 - Low Negative

Data derived from studies on malachite green degradation. frontiersin.orgnih.gov

Ab initio methods are computational chemistry methods based on quantum mechanics. These methods are crucial for studying reaction energetics and providing quantitative predictions of chemical properties when combined with large basis sets. acs.org

Molecular Dynamics (MD) Simulations of Intermolecular Interactions in Chemical Environments

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. In the context of p-Dimethylaminophenol oxalate (B1200264), MD simulations can be used to investigate its interactions with other molecules in a given environment.

For example, a study on the interaction between malachite green oxalate (MGO) and human serum albumin (HSA) utilized MD simulations. researchgate.net The results showed that MGO has a stable interaction with the protein, leading to increased flexibility and decreased compactness of the HSA molecule. researchgate.net Such simulations provide valuable insights into the binding mechanisms and structural changes that occur upon interaction. researchgate.net

Hybrid QM/MM Approaches for Complex Chemical Systems

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are a bridge between the high accuracy of quantum mechanics and the speed of molecular mechanics, making them suitable for studying large, complex systems. acs.orgresearchgate.net The system is divided into a small, electronically significant region (treated with QM) and a larger surrounding environment (treated with MM). acs.org

The ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method is a popular QM/MM approach. acs.org It allows for the combination of different levels of theory to study various aspects of a chemical system, from geometries and energies to reactivities and electronic properties. acs.org For instance, ONIOM can be used to calculate the binding abilities of receptors to anionic species, providing data on binding energy and thermodynamic properties. acs.org

Computational Spectroscopy for Prediction and Interpretation of Spectroscopic Data

Computational methods are also employed to predict and interpret spectroscopic data. For example, DFT calculations can be used to predict infrared (IR) spectra. researchgate.net Furthermore, computational studies can aid in the design of molecules with specific spectroscopic properties, such as in the development of novel firefly luciferin (B1168401) analogues for bioluminescence. ucl.ac.uk In such cases, DFT calculations can help understand the electronic transitions and energy gaps that govern the emission wavelengths. ucl.ac.uk

Applications in Chemical Science and Materials Research Non Clinical

Role in Organic Synthesis as a Synthetic Intermediate or Precursor

p-Dimethylaminophenol, the parent compound of p-dimethylaminophenol oxalate (B1200264), serves as a valuable intermediate in organic synthesis. nih.gov As an aromatic compound featuring both a phenol (B47542) and a tertiary amine functional group, it can participate in a variety of chemical reactions. wikipedia.org Its structure allows it to be a precursor in the synthesis of more complex molecules. google.com

In synthetic chemistry, aminophenols are recognized as important building blocks. For instance, related aminophenols are used to create carbamate (B1207046) nerve agents through reactions with isocyanates or phosgene. mdpi.com The dimethylamino group and the phenolic hydroxyl group on the p-dimethylaminophenol ring can be targeted in different synthetic steps. The synthesis of cephalosporin (B10832234) compounds has involved the preparation of 4-(dimethylamino)phenol (B184034) (DAP) from 4-aminophenol (B1666318) as a preliminary step. google.com Furthermore, the general class of aminophenols is utilized in the preparation of various dyes and as precursors for pharmaceuticals and other specialized chemicals. mdpi.com The oxalate salt form can be used to handle and purify the p-dimethylaminophenol compound. nih.gov

**6.2. Applications in Material Science and Engineering

p-Dimethylaminophenol oxalate has been investigated for its role in the chemical stabilization of soil, particularly in conjunction with bituminous materials (asphalt). In a study evaluating the effect of various chemical additives on soil-water-asphalt systems, the addition of 5% this compound to soil briquettes was assessed. trb.org The study measured the compressive strength of these briquettes before and after immersion in water to determine the additive's effectiveness in improving water resistance and stability. trb.org

The results indicated that this compound provided a notable improvement in the stability of the soil samples when immersed in water. trb.org The "saturation factor," a ratio of the immersed to un-immersed compressive strength, was used as a key metric. trb.org A higher saturation factor suggests better performance. For soil treated with this compound, the saturation factor was recorded at 0.78, one of the higher values among the various chemicals tested in that series. trb.org This suggests that the compound helps the soil retain its structural integrity when saturated with water. trb.org

Chemical Additive (5% by weight)Unimmersed Compressive Strength (psi)Immersed Compressive Strength (psi)Saturation Factor
This compound78610.78

While direct applications of this compound in photonic devices are not extensively documented, the structural characteristics of its parent compound, p-dimethylaminophenol, suggest potential in the field of organic electronic materials. nih.gov Materials for optoelectronics and photonics often rely on molecules with conjugated π-systems and electron-donating or -withdrawing groups to tune their electronic properties. mdpi.com p-Dimethylaminophenol possesses an aromatic ring substituted with an electron-donating dimethylamino group and a hydroxyl group, which are features found in the building blocks of some organic semiconductors and dyes. wikipedia.orgmdpi.com

For instance, Covalent Organic Frameworks (COFs), which are crystalline porous polymers with applications in optoelectronics and catalysis, are constructed from organic building blocks, some of which are structurally related to p-dimethylaminophenol. mdpi.com The design of functional organic materials, such as those used in dye-sensitized solar cells, often involves molecules with similar donor-π-acceptor architectures to facilitate charge separation and transport upon light absorption. acs.org The inherent electronic nature of the p-dimethylaminophenol structure makes it a candidate for investigation as a component or precursor in the synthesis of novel materials for these advanced applications. nih.gov

Advanced Dye Chemistry and Pigment Research (as a component or degradation product in non-biological systems)

p-Dimethylaminophenol is a significant compound in the context of dye chemistry, primarily identified as a degradation product of widely used triphenylmethane (B1682552) dyes such as Malachite Green and Crystal Violet. rsc.orgnih.govfrontiersin.org The breakdown of these dyes can occur through various processes, including photocatalysis, where light energy is used to decompose the complex dye structure into simpler molecules. frontiersin.orgnih.gov

During the photocatalytic degradation of Crystal Violet, cleavage of the central carbon atom of the dye molecule can occur, resulting in the formation of p-dimethylaminophenol among other products. rsc.org Similarly, studies on the degradation of Malachite Green through advanced oxidation processes have identified 4-dimethylamino-phenol (DAP) as one of the primary degradation intermediates. frontiersin.org The photoreaction of Malachite Green in water can also yield p-dimethylaminophenol. nih.gov

The identification of p-dimethylaminophenol as a stable intermediate in these degradation pathways is crucial for understanding the environmental fate of these dyes and for developing effective remediation technologies. mdpi.comfrontiersin.orgnih.gov Beyond being a degradation product, related aminophenol structures are used as precursors in the synthesis of certain dyes. mdpi.com Additionally, p-dimethylaminophenol has been mentioned in the context of processing compositions for color diffusion transfer photography, where it can play a role in the chemistry of dye image formation and stabilization. google.com

Original DyeDegradation ProcessIdentified Degradation Product
Malachite GreenPhotoreaction / Advanced Oxidationp-Dimethylaminophenol nih.govfrontiersin.org
Crystal Violet (CV)Photocatalysis / Light-Induced Degradationp-Dimethylaminophenol rsc.orgnih.gov

Future Research Directions and Emerging Methodologies

Integration of Artificial Intelligence and Machine learning in Compound Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of chemical compounds like p-Dimethylaminophenol oxalate (B1200264). These technologies offer the potential to dramatically accelerate the pace of discovery and optimization in several key areas.

Predictive Modeling of Physicochemical Properties and Bioactivity: Machine learning algorithms, particularly deep neural networks (DNNs), can be trained on existing data for phenols and related compounds to predict the physicochemical properties and biological activity of p-Dimethylaminophenol oxalate with a high degree of accuracy. Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can elucidate the complex connections between molecular structure and function, guiding the design of new derivatives with enhanced properties. This predictive power can significantly reduce the need for extensive and time-consuming experimental work.

Data-Driven Discovery of Novel Applications: By analyzing large volumes of scientific literature and chemical databases, AI can identify previously unrecognized correlations and potential applications for this compound. This can lead to the discovery of novel uses in areas that have not yet been explored, expanding the compound's utility.

Novel Applications in Sustainable Chemistry and Green Synthesis

A significant future direction for this compound research lies in its application within the framework of sustainable and green chemistry. This involves developing environmentally benign synthesis methods and utilizing the compound in eco-friendly processes.

Green Synthesis Routes: Future research will focus on developing greener synthetic pathways for this compound, moving away from harsh reagents and reaction conditions. One promising approach involves the use of biocatalysts, such as enzymes, which can carry out reactions under mild conditions with high selectivity, thereby reducing the generation of hazardous waste. The synthesis of related compounds like 3-(N,N-dimethylamino)phenol has been explored using alternative routes to avoid toxic reagents and improve yields, providing a model for similar advancements with the para-isomer.

Biocatalytic Degradation of Phenolic Pollutants: Oxidoreductase enzymes, such as tyrosinase and laccase, have shown great potential for the sustainable removal of toxic phenolic compounds from wastewater. Research into the interaction of this compound with these enzymatic systems could lead to novel bioremediation strategies for industrial effluents containing this or similar compounds.

Functionalization for Enhanced Bioactivity: Tailoring the structure of natural phenols through chemical functionalization can significantly improve their biological activity and overcome limitations such as low water solubility or toxicity. Exploring the functionalization of this compound could unlock new applications in pharmaceuticals and other life sciences, turning it into a scaffold for more potent and targeted molecules.

Exploration of this compound in Advanced Catalytic Systems

The inherent chemical properties of p-Dimethylaminophenol suggest its potential as a catalyst or a component of more complex catalytic systems. Future research in this area is expected to yield significant advancements.

Catalytic Activity in Organic Synthesis: p-Dimethylaminophenol is known to act as a catalyst in certain organic reactions, such as acylation. The oxalate salt may exhibit modified or enhanced catalytic activity due to the presence of the oxalate counter-ion. Investigations into its efficacy in promoting a wider range of organic transformations could reveal it to be a versatile and valuable catalyst. The related compound, 4-Dimethylaminopyridine (DMAP), is a well-known nucleophilic catalyst for a variety of reactions, including esterifications and the Baylis-Hillman reaction, suggesting a potential avenue of investigation for this compound.

Role in Ferrihemoglobin Formation: p-Dimethylaminophenol is known to catalytically form ferrihemoglobin, a property that has been utilized in the treatment of cyanide poisoning. The autoxidation of p-Dimethylaminophenol is accelerated by oxyhemoglobin, leading to the formation of a phenoxyl radical which then oxidizes ferrohemoglobin. Further studies on the kinetics and mechanism of this catalytic cycle, and how the oxalate salt influences it, could lead to a better understanding of its toxicological profile and potential therapeutic applications.

Metal-Free Oxidation Catalysis: Research has shown that 4-N,N-Dimethylaminopyridine (DMAP), in combination with benzyl (B1604629) bromide, can act as a metal-free catalytic system for the selective oxidation of methyl aromatics using molecular oxygen. This opens up the possibility of exploring this compound in similar metal-free catalytic oxidation processes, which are highly desirable from an environmental and economic perspective.

Development of Advanced Analytical Techniques for Complex Chemical Environments

As the applications of this compound expand, the need for sensitive, selective, and rapid analytical methods for its detection and quantification in complex matrices becomes increasingly critical.

Electrochemical Sensors: The development of novel electrochemical sensors offers a promising avenue for the real-time monitoring of p-aminophenol and its derivatives. Flexible laser-induced graphene electrodes modified with nanocomposites, such as multi-walled carbon nanotubes and polyaniline, have demonstrated high sensitivity and low detection limits for 4-aminophenol (B1666318). Similar sensor technologies could be adapted for the specific detection of this compound in environmental or biological samples.

Optical and Spectroscopic Methods: Optical fiber reflectance sensors have been developed for the colorimetric determination of p-aminophenol, offering a portable and rapid method for on-site analysis. Further research could focus on creating similar sensor-based approaches tailored to this compound. Advanced mass spectrometry techniques, such as GC-MS and LC-MS, will continue to be crucial for the identification and quantification of the compound and its metabolites in complex mixtures.

Data Processing and Machine Learning in Analytical Chemistry: The integration of machine learning algorithms with analytical data can enhance the processing and interpretation of results, leading to more accurate and efficient analyses. For instance, ML can be used to model and predict the cytotoxicity of phenols based on their molecular features, providing valuable insights from analytical data.

Q & A

Q. What experimental design frameworks are recommended for studying the synthesis of p-Dimethylaminophenol oxalate?

To ensure scientific rigor, researchers should adopt frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) when formulating research questions. These frameworks help structure hypotheses, define variables (e.g., reaction temperature, precursor purity), and align objectives with practical constraints. For example, reaction temperature optimization in oxalate synthesis has been shown to critically influence purity and particle size . Statistical experimental designs, such as factorial or response surface methodologies, are also valuable for systematically exploring parameter interactions .

Q. What analytical techniques are suitable for characterizing this compound’s structural and chemical properties?

Key methods include:

  • Spectroscopy : FT-IR and NMR for functional group identification and molecular structure confirmation.
  • Chromatography : HPLC or LC-MS/MS (as used in sodium oxalate analysis) to assess purity and detect impurities .
  • Thermogravimetric Analysis (TGA) : To study thermal stability and decomposition pathways.
  • X-ray Diffraction (XRD) : For crystallinity and phase identification, particularly when comparing synthesized samples to reference data .

Q. How can researchers standardize protocols for synthesizing this compound to ensure reproducibility?

Reproducibility requires strict control of variables such as reactant stoichiometry, solvent choice, temperature gradients, and mixing rates. For example, in ferrous oxalate synthesis, deviations in temperature by ±5°C significantly altered particle size distribution . Documenting raw data (e.g., via appendices) and adhering to standardized reporting formats (e.g., IUPAC guidelines) enhance transparency .

Advanced Research Questions

Q. How can contradictory findings in this compound synthesis conditions be resolved?

Contradictions often arise from unaccounted variables (e.g., trace impurities, humidity). Researchers should:

  • Perform sensitivity analyses to identify critical parameters .
  • Use metrology tools (e.g., high-precision balances, inert atmosphere chambers) to minimize environmental interference.
  • Cross-validate results with alternative techniques (e.g., comparing XRD and SEM data for crystallinity vs. morphology) .

Q. What computational methods support the optimization of this compound synthesis parameters?

Density Functional Theory (DFT) simulations can model reaction pathways and predict outcomes, such as the role of additives in particle size control (e.g., DEAc in ferrous oxalate dihydrate synthesis ). Machine learning algorithms trained on historical synthesis data (e.g., temperature, yield, purity) can also identify non-linear parameter relationships .

Q. How can researchers integrate multi-omics approaches to study this compound’s biological interactions?

Metagenomic (MTG) and metatranscriptomic (MTT) sequencing, combined with dietary oxalate tracking (via food frequency questionnaires), can elucidate microbial degradation pathways in biological systems. Statistical tools like Pearson correlation analysis (e.g., oxalate vs. calcium levels ) help identify key biomarkers or metabolic interactions .

Q. What strategies mitigate interference from antinutritional factors (e.g., oxalate) in pharmacological studies?

Researchers should:

  • Quantify oxalate content using titrimetric or spectrophotometric methods .
  • Include calcium-based chelators in vitro to isolate oxalate-specific effects.
  • Design controlled dietary studies in animal models to assess bioavailability and toxicity thresholds .

Methodological Resources

  • Data Repositories : Use platforms like OJOSE (Online Journal Search Engine) to access 60+ databases for literature reviews .
  • Structural Analysis Tools : ChemDraw for molecular structure drafting and emolecules.com for physicochemical property searches (avoiding unreliable sources like Chemblink) .
  • Statistical Software : R or Python for regression analysis, ANOVA, and machine learning model development .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.